(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one
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Overview
Description
(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with 2,2-diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for synthetic chemists.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Hydrazones are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research could focus on evaluating the efficacy and safety of this compound in different biological systems.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers or used as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-(2,2-Diphenylhydrazono)indolin-2-one include other hydrazones and indolin-2-one derivatives. Examples might include:
- (E)-3-(2,2-Diphenylhydrazono)indolin-2-one
- 3-(2,2-Diphenylhydrazono)indolin-2-one (without the (Z)-configuration)
- Other substituted hydrazones with different aryl or alkyl groups
Uniqueness
The uniqueness of this compound lies in its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. This configuration might confer distinct properties compared to its (E)-isomer or other related compounds.
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3Z)-3-(diphenylhydrazinylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) |
InChI Key |
YTIARQDLTLPRGG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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